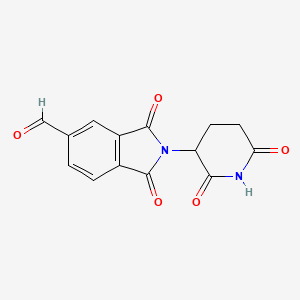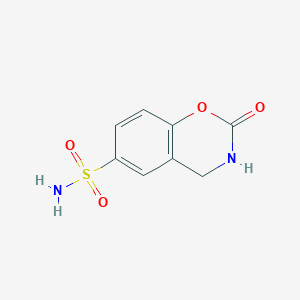
2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide (also known as 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide or ODBBS) is an organic compound belonging to the benzoxazine family of compounds. It is a highly versatile compound with a wide range of potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. ODBBS has been studied extensively in recent years due to its unique chemical structure and its potential to be used in a variety of applications.
科学研究应用
ODBBS has a wide range of potential applications in scientific research. One of the most promising applications of ODBBS is in the field of drug discovery. ODBBS has been used as a scaffold for the design of novel drugs, as it can be used to modify existing drugs to create more effective and safer drugs. ODBBS has also been used in the development of biosensors and nanomaterials. Additionally, ODBBS has been used in the study of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes.
作用机制
The mechanism of action of ODBBS is not yet fully understood. However, it is believed that ODBBS binds to certain enzymes, such as cytochrome P450, and inhibits their activity. This inhibition of enzyme activity results in the inhibition of certain metabolic pathways, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
ODBBS has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that ODBBS can inhibit the activity of certain enzymes, such as cytochrome P450. This inhibition of enzyme activity can lead to the inhibition of certain metabolic pathways, which can lead to the inhibition of certain physiological processes. ODBBS has also been shown to have anti-inflammatory and anti-oxidant properties, and it has been shown to reduce the production of certain pro-inflammatory cytokines. Additionally, ODBBS has been shown to reduce the levels of certain biomarkers, such as C-reactive protein, in the blood.
实验室实验的优点和局限性
ODBBS has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of ODBBS is its relatively low cost, which makes it an attractive option for researchers on a budget. Additionally, ODBBS is relatively easy to synthesize and can be used in a variety of different experiments. However, ODBBS is highly reactive and can be difficult to handle in the lab, and it is not suitable for use in long-term experiments.
未来方向
The potential applications of ODBBS are vast, and there are a number of future directions that could be explored. One potential future direction is the development of novel drugs based on the ODBBS scaffold. Additionally, ODBBS could be used in the development of biosensors and nanomaterials. Additionally, ODBBS could be used to study enzyme inhibition and the inhibition of certain metabolic pathways. Finally, ODBBS could be used to study the anti-inflammatory and anti-oxidant properties of the compound.
合成方法
ODBBS can be synthesized via a number of different methods. The most common synthesis method involves the reaction of a sulfonamide with an aldehyde or ketone in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of a benzoxazine ring, which is then further reacted with a sulfonamide group to form ODBBS. Other methods of synthesis include the reaction of a sulfonamide with an aryl halide, such as bromobenzene, in the presence of a base.
属性
IUPAC Name |
2-oxo-3,4-dihydro-1,3-benzoxazine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)6-1-2-7-5(3-6)4-10-8(11)14-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLBBRJGSTLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)N)OC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

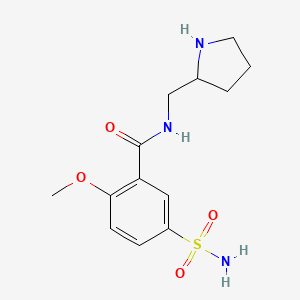
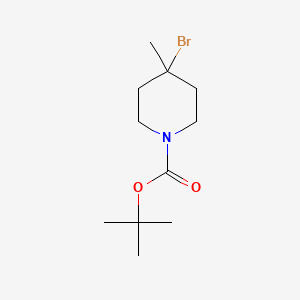
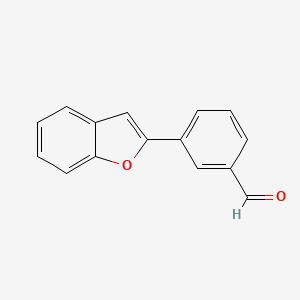
![3,5-dimethyl 2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride](/img/structure/B6617507.png)
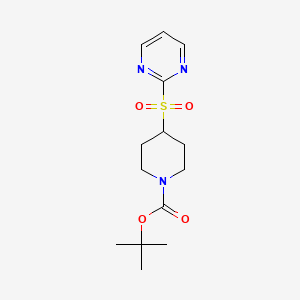
![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)
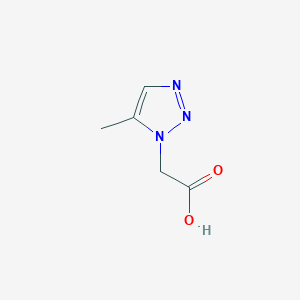
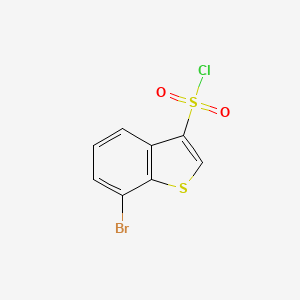


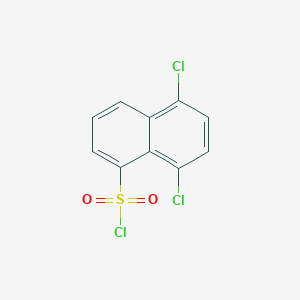

![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)
